molecular formula C24H20O4 B12546888 1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- CAS No. 144647-96-1

1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl-

Cat. No.: B12546888
CAS No.: 144647-96-1
M. Wt: 372.4 g/mol
InChI Key: XGPVTWBYGWGPIM-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- is a complex organic compound with the molecular formula C24H22O4 This compound is characterized by its unique structure, which includes an indenone core substituted with three methoxy groups and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- typically involves the use of Eaton’s reagent, a mixture of methanesulfonic acid and phosphorus pentoxide. The reaction is carried out under an inert atmosphere for about 12 hours. The reaction mixture is then poured over ice, and the aqueous phase is extracted with dichloromethane. The organic phase is washed with a saturated solution of sodium bicarbonate and then evaporated under reduced pressure to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid at 35-40°C.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenyl rings play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Inden-1-one, 2,3-dihydro-5,6,7-trimethoxy-
  • 5,6,7-Trimethoxy-1-indanone
  • 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one

Uniqueness

1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

144647-96-1

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

4,5,6-trimethoxy-2,3-diphenylinden-1-one

InChI

InChI=1S/C24H20O4/c1-26-18-14-17-21(24(28-3)23(18)27-2)19(15-10-6-4-7-11-15)20(22(17)25)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

XGPVTWBYGWGPIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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